molecular formula C8H6BrClO B1590970 1-(4-Bromo-2-chlorophenyl)ethanone CAS No. 252561-81-2

1-(4-Bromo-2-chlorophenyl)ethanone

Cat. No. B1590970
M. Wt: 233.49 g/mol
InChI Key: QYKIWOVJASCUBH-UHFFFAOYSA-N
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Patent
US08198448B2

Procedure details

A solution of 1-(4-bromo-2-chlorophenyl)ethanone (2.430 g, 10 mmol), ammonia, 2.0m solution in methanol (26 ml, 52 mmol) and titanium (iv) isopropoxide (6 ml, 21 mmol) was stirred for 16 h in a sealed vessel. Reaction then added to a freshly made suspension of sodium borohydride powder, 98% (4 g, 104 mmol) in MeOH (20 mL). Exothermic reaction started at 9:45 am, then continued to stir with a 45° C. external heating bath for 45 min. Water (10 mL ) then added to reaction and stirred for an additional 10 min. Resulting white solid removed via filtration through Celite, and filtrated reduced in volume under reduced pressure. This suspension then partioned between 9:1 CHCl3/IPA (30 mL) and 1M NaOH (10 mL). Aqueous further extracted with 9:1 CHCl3/IPA (2×10 mL). Combined organics dried over MgSO4, concentrated, then purified on silica (80 g) eluting with 0>5% 2M NH3 in MeOH/DCM. MS (ESI pos. ion) m/z: 234/236 (MH+). Calc'd exact mass for C8H9BrClN: 233/235. 1-(4-bromo-2-chlorophenyl)ethanamine isolated as a colorless oil.
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.0m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
catalyst
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH3:9])=[C:4]([Cl:11])[CH:3]=1.[NH3:12].[BH4-].[Na+].O>CO.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH2:12])[CH3:9])=[C:4]([Cl:11])[CH:3]=1 |f:2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C)=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
2.0m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Name
Quantity
26 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
to stir with a 45° C. external heating bath for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
Exothermic reaction
STIRRING
Type
STIRRING
Details
stirred for an additional 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Resulting white solid
CUSTOM
Type
CUSTOM
Details
removed via filtration through Celite
FILTRATION
Type
FILTRATION
Details
filtrated
EXTRACTION
Type
EXTRACTION
Details
Aqueous further extracted with 9:1 CHCl3/IPA (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organics dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica (80 g)
WASH
Type
WASH
Details
eluting with 0>5% 2M NH3 in MeOH/DCM

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C)N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.